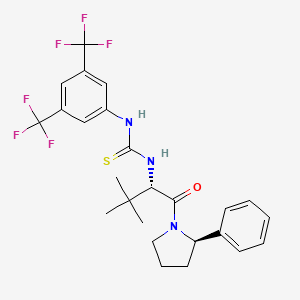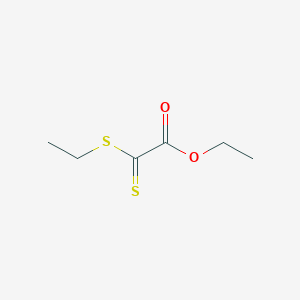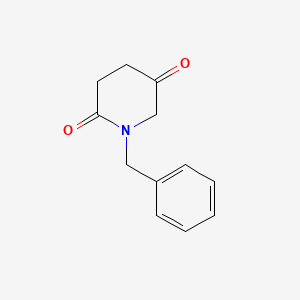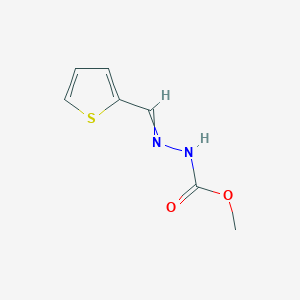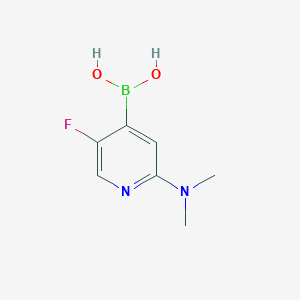
2-Butyl-4,6-dimethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-4,6-dimethylphenol is an organic compound classified as an alkylated phenol. It is a colorless oil with the chemical formula C12H18O. This compound is known for its antioxidant properties and is used in various industrial applications, including as a stabilizer in fuels and polymers .
Méthodes De Préparation
2-Butyl-4,6-dimethylphenol is typically synthesized through the alkylation of xylenol with isobutyleneThe purity of the final product can reach up to 99%, with a yield of over 95% relative to the starting material .
Analyse Des Réactions Chimiques
2-Butyl-4,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation and nitration, due to the presence of the phenolic hydroxyl group.
Common Reagents and Conditions: Typical reagents include halogens for halogenation, nitric acid for nitration, and reducing agents like sodium borohydride for reduction reactions .
Applications De Recherche Scientifique
Mécanisme D'action
The primary mechanism of action of 2-Butyl-4,6-dimethylphenol involves its ability to donate hydrogen atoms to free radicals, thereby stabilizing them and preventing further oxidative damage. This antioxidant activity helps maintain the stability and quality of experimental samples and industrial products by preventing oxidative deterioration .
Comparaison Avec Des Composés Similaires
2-Butyl-4,6-dimethylphenol can be compared with other alkylated phenols such as:
2,6-Di-tert-butylphenol: Known for its strong antioxidant properties and used in similar applications.
Butylated hydroxytoluene (BHT): Another widely used antioxidant in food and industrial applications.
This compound is unique due to its specific molecular structure, which provides a balance of stability and reactivity, making it suitable for high-temperature applications and as a versatile antioxidant .
Propriétés
Numéro CAS |
6483-60-9 |
|---|---|
Formule moléculaire |
C12H18O |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
2-butyl-4,6-dimethylphenol |
InChI |
InChI=1S/C12H18O/c1-4-5-6-11-8-9(2)7-10(3)12(11)13/h7-8,13H,4-6H2,1-3H3 |
Clé InChI |
UIXRDRQSWYSVNK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC(=CC(=C1O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



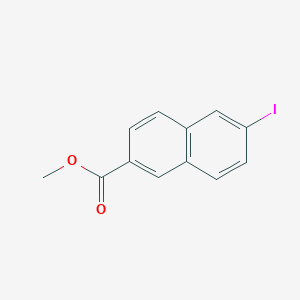
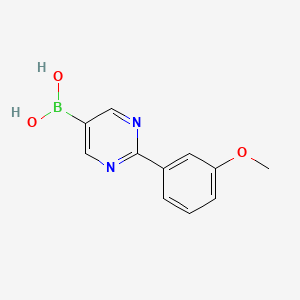
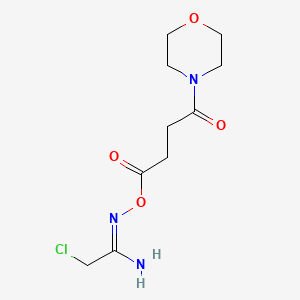
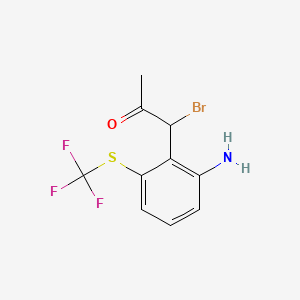
![2-(Chloromethyl)-5-iodoimidazo[1,2-a]pyridine](/img/structure/B14069346.png)
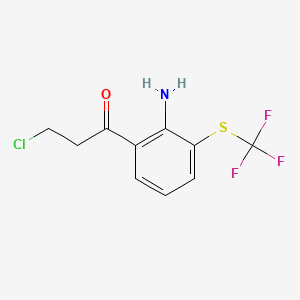
![tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B14069361.png)

